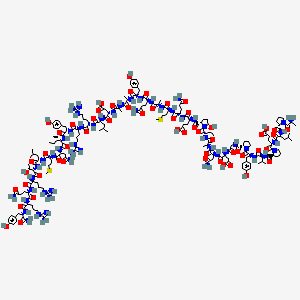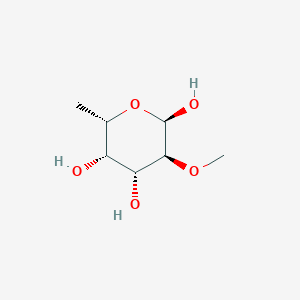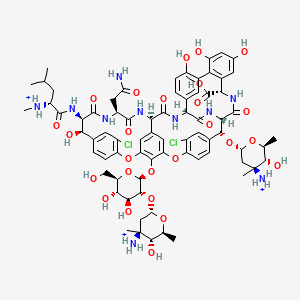
3-Phosphoglyceric acid
Übersicht
Beschreibung
3-Phosphoglyceric acid, also known as (2R)-2-Hydroxy-3-(phosphonooxy)propanoic acid, is a biochemically significant metabolic intermediate. It plays a crucial role in both glycolysis and the Calvin-Benson cycle. In glycolysis, it is formed from the dephosphorylation of 1,3-bisphosphoglycerate, while in the Calvin-Benson cycle, it is produced from the spontaneous scission of an unstable six-carbon intermediate formed upon carbon dioxide fixation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phosphoglyceric acid can be synthesized through the enzymatic dephosphorylation of 1,3-bisphosphoglycerate. This reaction is catalyzed by the enzyme phosphoglycerate kinase, which transfers a phosphate group from 1,3-bisphosphoglycerate to adenosine diphosphate, forming adenosine triphosphate and this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce enzymes involved in glycolysis, thereby increasing the yield of this compound .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation to form 3-phosphohydroxy pyruvate, catalyzed by the enzyme 3-phosphoglycerate dehydrogenase.
Substitution: The phosphate group in this compound can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include nicotinamide adenine dinucleotide (NAD+) as an oxidizing agent.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products:
Oxidation: 3-Phosphohydroxy pyruvate.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Phosphoglyceric acid has numerous applications in scientific research:
Wirkmechanismus
3-Phosphoglyceric acid exerts its effects primarily through its role as a metabolic intermediate. In glycolysis, it is involved in substrate-level phosphorylation, where it is converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase . In the Calvin-Benson cycle, it is formed from the fixation of carbon dioxide and is subsequently converted to glyceraldehyde 3-phosphate . The molecular targets include enzymes such as phosphoglycerate kinase and phosphoglycerate mutase .
Vergleich Mit ähnlichen Verbindungen
Glycerate 3-phosphate:
2-Phosphoglyceric acid: An isomer of 3-phosphoglyceric acid, it is formed from the latter by the action of phosphoglycerate mutase.
1,3-Bisphosphoglyceric acid: A precursor in glycolysis that is dephosphorylated to form this compound.
Uniqueness: this compound is unique due to its dual role in both glycolysis and the Calvin-Benson cycle, making it a critical intermediate in both energy production and carbon fixation processes .
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-3-phosphonooxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPPGNTCRNQQC-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862427 | |
| Record name | D-(-)-3-Phosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-11-1, 3443-58-1 | |
| Record name | 3-phospho-D-glyceric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-(-)-3-Phosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glycerate 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[2-({[(2R,3S,6R)-6-amino-2-methylpiperidin-3-yl]methyl}amino)ethyl]-6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-1,2-dihydropyrazin-2-ol](/img/structure/B10776462.png)


![(2S,3S)-2-amino-4-cyclopropyl-3-[(3R)-3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776478.png)
![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)





